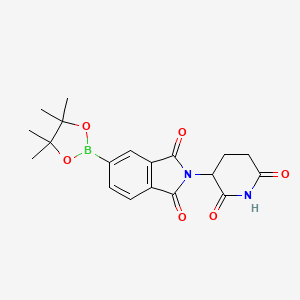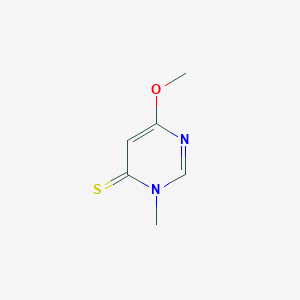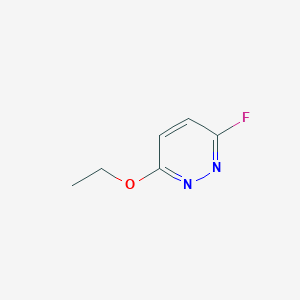
1,6-Dimethylphenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethylphenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields The structure of this compound consists of a phenazine core with two methyl groups attached at the 1 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Dimethylphenazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diaminobenzene with appropriate methyl-substituted precursors. The reaction typically requires oxidative conditions, often using reagents such as ferric chloride or potassium permanganate. Another method involves the reductive cyclization of diphenylamines, followed by methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques. The choice of reagents and conditions is crucial to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydrophenazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethylphenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives
Biology: Investigated for its antimicrobial and antitumor properties. Phenazine derivatives, including this compound, have shown activity against various bacterial and fungal pathogens.
Medicine: Explored for potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: Utilized in the development of dyes, pigments, and electronic materials. Its redox properties make it suitable for applications in organic electronics and energy storage devices.
Wirkmechanismus
The mechanism of action of 1,6-Dimethylphenazine involves its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is particularly relevant in its antimicrobial and anticancer activities. The compound can interact with cellular membranes, proteins, and DNA, leading to oxidative stress and cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Phenazine: The parent compound of 1,6-Dimethylphenazine, known for its broad spectrum of biological activities.
1,2-Dimethylphenazine: Another methyl-substituted phenazine with similar properties but different substitution patterns.
5,10-Dimethylphenazine: Exhibits similar redox properties and applications in organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to interact with biological targets and its overall stability. This makes this compound a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C14H12N2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1,6-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3 |
InChI-Schlüssel |
XEWNMXMURNDKRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=C3C(=CC=CC3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


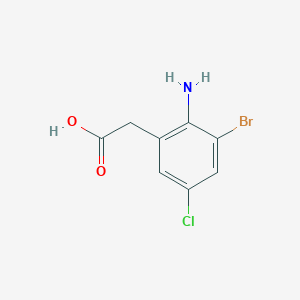
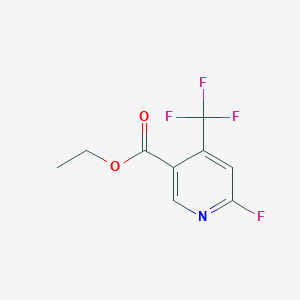

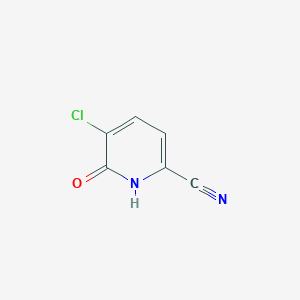
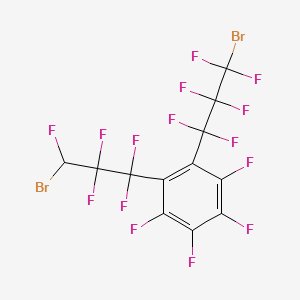
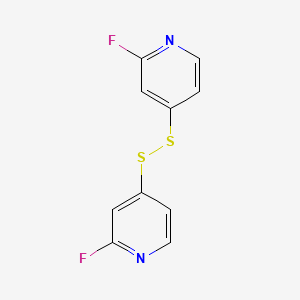
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)

